![molecular formula C18H14N6O4 B2507232 3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-42-4](/img/structure/B2507232.png)
3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that yield novel structures with potential pharmacological applications. In the case of 3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, the synthesis process is not directly detailed in the provided papers. However, similar compounds have been synthesized through various methods. For instance, a series of thiazolo-triazolo-pyridine derivatives were synthesized by reacting isocyano and oxo-phenyl derivatives with substituted phenyl(piperidin-1-yl)methyl groups, followed by characterization through IR, NMR, and mass spectrometry . Another related compound, a pyrimidin-amine derivative, was synthesized and characterized by elemental analysis, NMR, and X-ray diffraction, indicating the potential for similar synthetic routes to be applied to the compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and biological activity. The crystal structure and DFT studies of a related compound, a pyrimidin-amine derivative, revealed an intramolecular hydrogen bond forming an S(6) ring motif and a two-dimensional supramolecular network stabilized by hydrogen bonds . This suggests that the compound of interest may also exhibit a complex molecular geometry with potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of organic compounds is often explored through their interactions with various reagents and conditions. For example, novel triazol-5-ones were synthesized from reactions involving amino-triazol-5-ones and nitrobenzoxy-benzaldehyde, indicating the potential for the target compound to undergo similar reactions with appropriate reagents . Additionally, triorganotin(IV) derivatives of a triazolo-pyrimidine compound were synthesized, showcasing the ability of such compounds to form complexes with metals, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. The pyrimidin-amine derivative's molecular conformation and supramolecular interactions were studied, and its thermodynamic properties were calculated at different temperatures, providing insights into the stability and reactivity of such compounds . The triazol-5-ones synthesized in another study were characterized by NMR spectroscopy, and their antibacterial capacities were determined, highlighting the importance of structure-activity relationships .
Applications De Recherche Scientifique
Antibacterial Activity
- This compound and its derivatives have been studied for their antibacterial properties. A study by Lahmidi et al. (2019) detailed the antibacterial activity of a similar pyrimidine derivative against various bacterial strains like Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).
- Kumar et al. (2009) synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, showing potential as antibacterial agents against various bacteria (Kumar et al., 2009).
Antimicrobial and Antifungal Activities
- Gilava et al. (2020) synthesized compounds related to the triazolopyrimidines, which were evaluated for their antimicrobial and antioxidant activities (Gilava et al., 2020).
- Hossain and Bhuiyan (2009) prepared derivatives that showed antimicrobial activity, indicating the potential use of these compounds in combating microbial infections (Hossain & Bhuiyan, 2009).
Antiviral and Antitumor Activities
- Islam et al. (2008) investigated the antiviral and antitumor activities of derivatives of the compound, providing insights into its potential application in these areas (Islam, Ashida, & Nagamatsu, 2008).
Mécanisme D'action
Orientations Futures
The compound “3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” and other [1,2,3]triazolo[4,5-d]pyrimidine derivatives show promise as potent inhibitors of USP28 . Future research could focus on further optimizing these compounds and investigating their roles in cancer therapy .
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c1-28-15-4-2-3-14(9-15)23-17-16(20-21-23)18(25)22(11-19-17)10-12-5-7-13(8-6-12)24(26)27/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYBMBRUELTFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


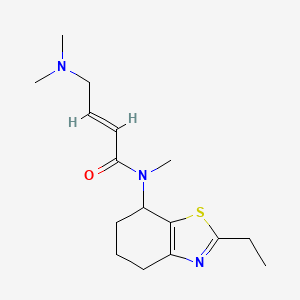

![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)

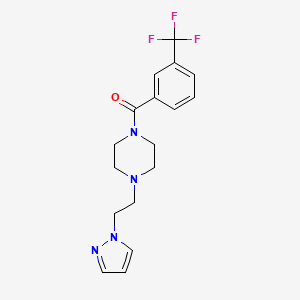

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide](/img/structure/B2507159.png)
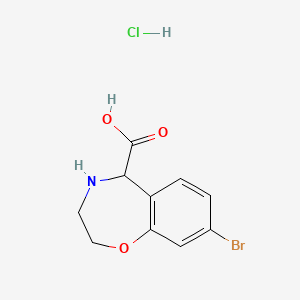

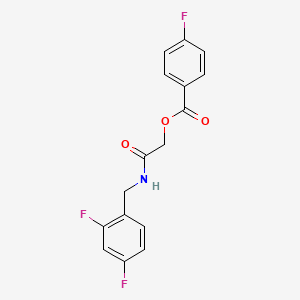
![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)
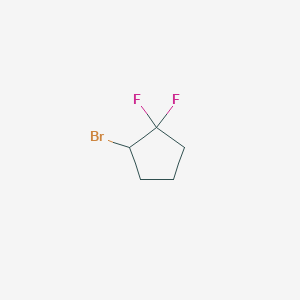
![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)